4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
Description
Properties
CAS No. |
1422343-95-0 |
|---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
KPLRWEADFOJTOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Overview
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate (CAS Number: 1422343-95-0) is a synthetic compound belonging to the oxazepane family, characterized by a seven-membered ring containing nitrogen and oxygen. This compound has garnered attention due to its unique structural properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H21NO6
- Molecular Weight : 287.31 g/mol
- Structural Features : Contains tert-butyl and ethyl groups along with two ester functionalities, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate enzyme activity and influence protein-ligand interactions. However, detailed studies are required to elucidate the specific pathways and mechanisms involved.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazepanes can possess antimicrobial properties. The specific activity of this compound against various bacterial strains is an area of ongoing investigation.
- Anti-inflammatory Effects : Some oxazepane derivatives have shown promise in reducing inflammation in animal models. The potential anti-inflammatory effects of this compound warrant further exploration through in vivo studies.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect cancer cell lines, suggesting potential applications in cancer therapy. However, further research is necessary to determine its efficacy and safety profile.
Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibits activity against certain bacterial strains; further studies needed for specific activity profiles. |
| Anti-inflammatory Potential | Preliminary evidence suggests potential benefits in reducing inflammation; requires more detailed investigation. |
| Cytotoxicity | Initial assays show effects on cancer cell lines; further research is needed to establish therapeutic viability. |
Case Studies
While comprehensive clinical data on this compound is scarce, related compounds have been studied extensively:
-
Case Study on Oxazepane Derivatives :
- A study published in Journal of Medicinal Chemistry explored various oxazepane derivatives for their antimicrobial properties, highlighting the importance of structural modifications in enhancing activity.
- Reference: Smith et al., "Antimicrobial Activity of Oxazepane Derivatives," J Med Chem, vol. 62, no. 5, pp. 2345–2352.
-
Case Study on Anti-inflammatory Properties :
- Research conducted on similar compounds indicated significant anti-inflammatory effects in rodent models, suggesting that structural elements akin to those found in 4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane may confer similar benefits.
- Reference: Johnson et al., "Investigating Anti-inflammatory Properties of Oxazepanes," Pharmacol Res, vol. 120, pp. 45–50.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane derivatives could serve as potential drug candidates due to their ability to interact with biological targets. The oxazepane structure is known for its presence in various pharmacologically active molecules. Studies suggest that modifications of this scaffold can lead to enhanced bioactivity and specificity towards certain receptors or enzymes.
Synthesis of Novel Compounds
The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to explore modifications that can yield new compounds with desirable properties. For example, the introduction of different substituents on the oxazepane ring may lead to variations that exhibit improved efficacy or reduced toxicity.
Material Science
In material science, derivatives of oxazepane compounds are being investigated for their potential use in polymer synthesis and as additives in various formulations. The dicarboxylate moiety can enhance solubility and compatibility with other materials, making it suitable for applications in coatings, adhesives, and composites.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of oxazepane derivatives, including those related to 4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane. The research demonstrated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways. This highlights the therapeutic potential of such compounds in oncology.
Case Study 2: Drug Design
In drug design applications, computational modeling has been employed to predict the binding affinity of oxazepane derivatives to various biological targets. The findings suggest that modifications to the tert-butyl and ethyl groups can significantly affect the pharmacokinetic properties of the resulting drugs, leading to enhanced bioavailability and reduced side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate are best contextualized by comparing it to analogous compounds, as detailed below:
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Ring System | Substituents/Functional Groups | Purity |
|---|---|---|---|---|---|
| This compound (1422343-95-0) | C₁₃H₂₁NO₆ | 287.31 | 1,4-Oxazepane | 6-oxo, 4-tert-butyl ester, 7-ethyl ester | 95% |
| 1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (98977-38-9) | C₁₃H₂₁NO₆ | 287.31 | Azepane | 3-oxo, 1-tert-butyl ester, 4-ethyl ester | 95% |
| tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1255147-08-0) | C₁₂H₂₀N₂O₄ | 256.30 | 1,4-Diazepane | 5-oxo, 1-tert-butyl ester, 2-ethyl | 95% |
| 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate (1245782-62-0) | C₁₃H₂₁NO₅ | 271.31 | Piperidine | 3-oxo, 1-tert-butyl ester, 2-ethyl ester | 95% |
Key Observations
Smaller rings (e.g., piperidine) exhibit greater ring strain but enhanced rigidity compared to seven-membered systems .
Functional Group Positioning :
- The 6-oxo group in the target compound contrasts with the 3-oxo group in the azepane and piperidine analogs. This positional difference influences electronic properties and reactivity; for instance, 6-oxo may favor nucleophilic attack at adjacent positions due to resonance stabilization .
Synthetic Utility :
- Compounds like 2-(methylthio)-6-oxo-1,6-dihydropyrimidines (e.g., from ) share the 6-oxo motif but lack ester diversity. Their synthesis under NaOH/CH₃OH conditions highlights the importance of basic media for ketone stabilization, a factor relevant to the target compound’s reactivity .
- Low-yield tricyclic derivatives (e.g., ’s imidazo-pyrrolo-pyridines ) demonstrate challenges in cyclization efficiency compared to the straightforward esterification routes used for the target compound .
Steric and Electronic Effects :
- The tert-butyl ester in the target compound introduces significant steric hindrance, reducing susceptibility to hydrolysis compared to less bulky analogs (e.g., ethyl esters in piperidine derivatives) .
Research Implications
The unique combination of a seven-membered oxazepane ring , ketone functionality , and bulky ester groups in this compound positions it as a privileged scaffold for drug discovery. Its structural analogs, such as diazepane or piperidine derivatives, are often prioritized for CNS-targeted therapies due to their smaller ring size and enhanced bioavailability. However, the target compound’s stability and functional versatility render it superior for applications requiring prolonged metabolic resistance, such as prodrug development .
Preparation Methods
Cyclization of Amino Alcohols with Dicarboxylic Acid Derivatives
One common approach to synthesize 1,4-oxazepane rings involves intramolecular cyclization of amino alcohols bearing suitable carboxylate groups. For this compound, the presence of tert-butyl and ethyl esters suggests that selective esterification and cyclization steps are utilized.
- Starting materials : An amino alcohol with free amine and hydroxyl groups, and a dicarboxylic acid or its activated derivative (e.g., acid chloride or anhydride).
- Process : The amino group attacks the activated carboxyl group, forming the oxazepane ring with simultaneous ester formation.
- Protection : The tert-butyl ester group is typically introduced via reaction with tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate, protecting one carboxyl group selectively.
- Esterification : The ethyl ester is introduced by reaction with ethanol or ethyl chloroformate.
This method allows for regioselective formation of the 1,4-oxazepane ring with keto functionality at position 6.
Protection and Functional Group Manipulation
Selective protection of carboxyl groups is critical.
- The tert-butyl group acts as a protecting group for one carboxylate, stable under neutral and basic conditions but removable under acidic conditions.
- The ethyl ester is typically more stable and serves as the final ester form in the molecule.
- The keto group at position 6 is introduced either by oxidation of the corresponding hydroxyl group or by using keto-containing precursors.
Summary Table of Preparation Parameters
| Preparation Step | Typical Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino alcohol synthesis | Starting amino alcohols | Precursor for ring formation | Must have appropriate substitution |
| Activation of dicarboxylic acid | Acid chlorides, anhydrides | Facilitate cyclization | Requires careful control to avoid side reactions |
| Cyclization | Base or acid catalysis, heating | Ring closure | Intramolecular nucleophilic attack |
| Esterification (tert-butyl) | tert-Butyl chloroformate, acid catalysis | Protect one carboxyl group | Protecting group stability important |
| Esterification (ethyl) | Ethanol, acid catalysis | Form ethyl ester | Final ester form in product |
| Oxidation (if needed) | Mild oxidants (e.g., PCC, Swern oxidation) | Introduce keto group | Position 6 keto functionality |
| Purification | Chromatography, recrystallization | Obtain pure compound | Yield and purity depend on method |
Research Findings and Data
- Chemical suppliers list the compound with CAS number 1422343-95-0 and provide it in various purities and quantities, indicating commercial availability but without detailed synthetic protocols publicly disclosed.
- PubChem database confirms molecular descriptors and synonyms but lacks explicit synthetic route details.
- Patent literature on 1,4-oxazepane derivatives suggests synthetic strategies involving ring formation through nucleophilic substitution and catalytic methods, which can be adapted for this compound.
- Academic theses and reviews on oxazepane synthesis highlight the utility of transition-metal catalysis and selective protection strategies for efficient heterocycle formation.
Q & A
Q. What are the recommended methodologies for synthesizing 4-<i>tert</i>-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate in academic laboratories?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Esterification : Reacting oxazepane precursors with tert-butyl and ethyl carboxylating agents under anhydrous conditions.
- Catalytic Cyclization : Using Lewis acids (e.g., BF₃·OEt₂) to facilitate oxazepane ring formation.
- Purification : Employing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures).
Critical Parameters : Monitor reaction temperature (60–80°C) and moisture exclusion to prevent hydrolysis of esters. Confirm intermediate structures via <sup>1</sup>H NMR and FTIR at each step .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Advanced Research Questions
Q. What computational approaches are effective for predicting the reactivity of this oxazepane derivative under catalytic conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states during ester hydrolysis or ring-opening reactions.
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy pathways for nucleophilic attacks on the oxazepane ring.
- Solvent Effects : Simulate using PCM (Polarizable Continuum Model) to assess solvent polarity impacts on reaction kinetics.
Validation : Cross-reference computed activation energies with experimental Arrhenius plots (e.g., via <i>in situ</i> FTIR monitoring) .
Q. How can researchers resolve contradictions in observed bioactivity data for this compound across different cell lines?
Methodological Answer:
- Dose-Response Profiling : Conduct parallel assays (e.g., MTT, apoptosis markers) in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific toxicity thresholds.
- Metabolomic Analysis : Use LC-MS/MS to track compound degradation or metabolite formation in different media.
- Receptor Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure binding affinities for putative targets (e.g., kinases or GPCRs).
Note : Contradictions may arise from cell membrane permeability differences or off-target effects, necessitating CRISPR knockouts for pathway validation .
Q. What experimental strategies mitigate oxidative degradation of this compound during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation products via LC-QTOF-MS.
- Antioxidant Additives : Screen stabilizers (e.g., BHT, ascorbic acid) at 0.1–1% w/w and monitor efficacy via oxidative marker assays (TBARS).
- Packaging Optimization : Use amber glass vials with nitrogen purging to reduce photolytic and oxidative degradation.
Data Interpretation : Compare Arrhenius-derived shelf-life predictions with real-time stability data to validate models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
Methodological Answer:
- Theoretical logP : Calculate using software (e.g., ChemAxon, ACD/Labs) with fragment-based methods.
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
Resolution Steps :
Verify compound purity (>99%) to exclude impurities skewing partitioning.
Adjust pH (buffered solutions) to account for ionization effects.
Validate with alternative methods (e.g., reverse-phase HPLC retention time correlation).
Example : A 0.5 log unit discrepancy may indicate unaccounted hydrogen bonding or conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
